Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate
Description
Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is a multifunctional compound characterized by a propanoate backbone with an amino group at position 2, a hydroxyl group at position 3, and a 3-(trifluoromethyl)pyridin-2-yl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to electronic interactions, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C11H13F3N2O3 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C11H13F3N2O3/c1-2-19-10(18)7(15)9(17)8-6(11(12,13)14)4-3-5-16-8/h3-5,7,9,17H,2,15H2,1H3 |
InChI Key |
QWLOLHAYAGVDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(C=CC=N1)C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-amino-3-hydroxypropanoate with a trifluoromethylated pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate
- Structure: Features a propanoate ester with a ketone (oxo) group at position 3 and an aromatic amino group linked to a bis-trifluoromethylpyridinylphenyl moiety.
- Key Differences: Unlike the target compound, this analog lacks the hydroxyl and amino groups on the propanoate chain, replacing them with a ketone and aromatic amine.
- Synthesis : Prepared via hydrolysis and condensation steps involving trifluoromethylpyridine intermediates, yielding LCMS m/z 393 [M+H]+ .
- Applications : Likely serves as an intermediate in pharmaceuticals, leveraging the trifluoromethyl groups for enhanced bioavailability.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Dabigatran Amine Intermediate)
- Structure: Propanoate ester with a benzamido group attached to a pyridin-2-yl ring and substituted amino/methylamino groups on the benzene ring.
- Key Differences : The benzamido group and absence of a hydroxyl group distinguish it from the target compound. Molecular weight is 342.4 (C₁₈H₂₂N₄O₃) .
- Applications: Critical intermediate in the synthesis of Dabigatran, a thrombin inhibitor, highlighting the role of pyridine and amino groups in drug design .
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
- Structure: Acetate ester with a trifluoromethyl anilino carbonyl group attached to pyridin-2-yl.
- Key Differences: The acetate backbone and anilino carbonyl group contrast with the target’s propanoate and hydroxyl/amino substituents. Synonyms include AC1LSMSJ and ZINC1405762 .
- Applications: Potential use in agrochemicals or as a building block for heterocyclic compounds.
Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-[(3-pyridylcarbonyl)amino]propanoate
- Structure: Propanoate ester with two amino groups (pyridyl and pyridylcarbonyl) and a trifluoro substituent.
- Key Differences: Dual amino groups and trifluoro substitution at position 2 differentiate it from the target’s single amino/hydroxy configuration. Molecular weight: 382.34 .
- Applications : Likely explored for its stereoelectronic effects in enzyme inhibition or receptor binding.
Structural and Functional Analysis Table
Biological Activity
Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique structural components, which include:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Hydroxy group : Enhances solubility and may influence pharmacokinetics.
- Trifluoromethyl group : Known for improving metabolic stability and bioactivity.
The molecular formula is , indicating a complex structure that may interact with various biological pathways.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and kinases. For instance, related compounds have demonstrated IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating potential for anticancer applications .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure significantly affect biological activity. For example:
| Compound Variant | Biological Activity | Reference |
|---|---|---|
| Ethyl derivative with N8 substitution | Enhanced activity against cancer cell lines | |
| Trifluoromethyl substitution | Improved metabolic stability |
These findings suggest that specific substitutions can enhance the compound's efficacy or selectivity for certain biological targets.
Case Study 1: Anticancer Potential
A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The mechanism was attributed to the modulation of antioxidant enzyme activities, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
